molecular formula C21H18Cl3N3O3S B3639721 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No.: B3639721
M. Wt: 498.8 g/mol
InChI Key: MDDFRHUEJAZSFQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a benzyl group, and a pyridinylmethyl group. These groups are common in many pharmaceuticals and could suggest a potential use in medicine or biology .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the coupling of the appropriate building blocks .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The presence of the sulfonyl group could potentially lead to interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, benzyl, and pyridinylmethyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

The potential applications of this compound could be vast, given the wide range of uses for similar compounds in fields like medicine, biology, and materials science .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl3N3O3S/c22-17-5-7-19(8-6-17)31(29,30)27(13-16-3-4-18(23)10-20(16)24)14-21(28)26-12-15-2-1-9-25-11-15/h1-11H,12-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDFRHUEJAZSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(3-pyridinylmethyl)glycinamide

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